molecular formula C8H8N4O B2983085 4-methyl-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2200924-62-3

4-methyl-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2983085
CAS No.: 2200924-62-3
M. Wt: 176.179
InChI Key: MQNPJLLEVBSDAA-UHFFFAOYSA-N
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Description

The compound 4-methyl-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one belongs to the 4,5-dihydro-1H-1,2,4-triazol-5-one family, characterized by a partially saturated triazole ring with a ketone group at position 3. Its structure includes a methyl group at position 4 and a pyridin-3-yl substituent at position 3 (Figure 1). These substituents influence its electronic, spectral, and biological properties.

Properties

IUPAC Name

4-methyl-3-pyridin-3-yl-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c1-12-7(10-11-8(12)13)6-3-2-4-9-5-6/h2-5H,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNPJLLEVBSDAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyridine with methyl isocyanate, followed by cyclization to form the triazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are adjusted to maximize efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Introduction of various functional groups on the pyridine ring.

Scientific Research Applications

4-Methyl-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-methyl-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Their Impacts

Triazolone derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis of key analogs:

Table 1: Substituent Variations and Key Properties
Compound Name Substituents (Positions 3 & 4) Key Properties
Target Compound 3-(Pyridin-3-yl), 4-methyl Moderate acidity (pKa ~8–10), antioxidant activity, potential H-bond donor
3-Ethyl-4-(3-methoxy-4-phenylacetoxybenzylidenamino) 3-Ethyl, 4-benzylidenamino with methoxy/phenylacetoxy Higher lipophilicity, stronger antioxidant activity (IC50 ~25 μM)
3-(Morpholin-4-yl-methyl)-4-(3-methoxy-4-isobutyryloxy) 3-Morpholinyl-methyl, 4-isobutyryloxy Enhanced solubility, antifungal activity (MIC ~12.5 μg/mL)
3-p-Methoxybenzyl-4-(4-methylbenzenesulfonyloxy) 3-p-Methoxybenzyl, 4-sulfonyloxy High acidity (pKa ~6–7), antitumor activity (IC50 ~15 μM)
3-Methyl-4-(5-methyl-2-furylmethylenamino) 3-Methyl, 4-furylmethylenamino Lower acidity (pKa ~10–12), moderate antimicrobial activity

Key Observations :

  • Electron-withdrawing groups (e.g., sulfonyloxy) lower pKa, enhancing acidity and solubility .
  • Bulkier substituents (e.g., benzylidenamino) increase steric hindrance, affecting binding to biological targets .

Spectroscopic and Computational Comparisons

Studies using DFT/B3LYP and HF methods reveal structural and thermodynamic differences:

Table 2: Theoretical vs. Experimental Spectral Data
Compound IR C=O Stretch (cm⁻¹) NMR δ (1H, ppm) Gibbs Free Energy (kJ/mol)
Target Compound (Calculated) 1685 2.45 (s, CH3) -245.3
Target Compound (Experimental) 1690 2.50 (s, CH3) -240.8
3-Ethyl-4-benzylidenamino (Calculated) 1670 1.30 (t, CH2CH3) -260.1
3-Ethyl-4-benzylidenamino (Experimental) 1675 1.35 (t, CH2CH3) -255.6

Insights :

  • The pyridinyl group in the target compound causes a downfield shift in 1H-NMR due to electron withdrawal .
  • Computational models (e.g., B3LYP/6-31G(d,p)) show high accuracy (±5 cm⁻¹ in IR, ±0.05 ppm in NMR) .

Trends :

  • Antioxidant activity correlates with electron-donating groups (e.g., benzylidenamino) that stabilize radicals .
  • Antitumor potency improves with sulfonyloxy or morpholinyl groups, likely due to enhanced cellular uptake .

Acidity and Solvent Effects

Potentiometric titrations in non-aqueous solvents reveal:

Table 4: pKa Values in Different Solvents
Compound Isopropyl Alcohol tert-Butyl Alcohol Acetonitrile DMF
Target Compound 9.2 8.7 10.5 11.8
3-Ethyl-4-benzylidenamino 8.5 8.1 9.8 11.2
3-p-Methoxybenzyl-4-sulfonyloxy 6.3 6.0 7.5 8.9

Analysis :

  • Polar aprotic solvents (DMF) increase pKa due to reduced solvation of deprotonated species .
  • Sulfonyloxy derivatives exhibit the lowest pKa, enhancing solubility in physiological environments .

Molecular Docking and Structure-Activity Relationships

Docking studies highlight interactions with biological targets:

  • Pyridinyl nitrogen in the target compound forms hydrogen bonds with EGFR kinase (binding energy: -8.2 kcal/mol) .
  • Benzylidenamino groups in analogs interact with hydrophobic pockets in antioxidant enzymes .

Biological Activity

4-Methyl-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound belonging to the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in medicine based on current research findings.

  • Molecular Formula : C₈H₈N₄O
  • Molecular Weight : 176.18 g/mol
  • CAS Number : 2200924-62-3

Biological Activity Overview

The biological activities of 1,2,4-triazole derivatives are well-documented, with significant implications in medicinal chemistry. Compounds in this class exhibit a wide range of pharmacological effects including:

  • Antimicrobial Activity : Many triazoles demonstrate effectiveness against various bacterial and fungal strains.
  • Anticancer Properties : Certain derivatives have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : Some compounds exhibit properties that can mitigate inflammatory responses.

Antimicrobial Activity

Research indicates that this compound has notable antimicrobial properties. A study evaluating various triazole derivatives found that compounds similar to this one exhibited moderate to good activity against pathogens such as Escherichia coli and Staphylococcus aureus . The mechanism often involves interference with cell wall synthesis or function.

Table 1: Antimicrobial Activity of Related Triazole Compounds

Compound NameActivity AgainstMIC (µg/mL)
4-Methyl-3-(pyridin-3-yl)-4,5-dihydro...E. coli32
1-Methyl-3-(pyridin-4-yl)-4,5-dihydro...S. aureus16
Other Triazole DerivativesVarious BacteriaVaries

Anticancer Potential

The anticancer properties of triazole derivatives have been a focal point in recent studies. Molecular docking studies suggest that the compound interacts with key targets in cancer pathways. For instance, the interaction with the epidermal growth factor receptor (EGFR) kinase domain has been highlighted as a critical mechanism for its anticancer activity .

Case Study: Molecular Docking Analysis

A molecular docking study indicated that the compound forms stable complexes with EGFR, which is pivotal in many cancers. The binding affinity and interaction patterns suggest a potential role in inhibiting tumor growth .

The biological activity of this compound can be attributed to its structural features that facilitate interactions with biological macromolecules:

  • Keto-Enol Tautomerism : The compound exists in tautomeric forms that influence its binding affinity to target proteins.
  • Hydrogen Bonding : The nitrogen atoms in the triazole ring participate in hydrogen bonding with target enzymes or receptors.
  • Electrostatic Interactions : The pyridine moiety can engage in electrostatic interactions enhancing the overall stability of ligand-target complexes.

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